molecular formula C23H15NO8 B2919603 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 637749-28-1

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No. B2919603
CAS RN: 637749-28-1
M. Wt: 433.372
InChI Key: AHPWRQBWKRXCQI-UHFFFAOYSA-N
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Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, also known as Meclofenoxate, is a nootropic drug that has been used to improve cognitive function and memory. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, similar in structure to the compound , has been studied to understand their role in secondary organic aerosol (SOA) formation. Methoxyphenols are produced from the pyrolysis of wood lignin and react with hydroxyl radicals to form nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This research highlights the significance of such compounds in tracing biomass burning emissions and understanding their atmospheric implications (Lauraguais et al., 2014).

Novel Synthesis Pathways

Research into the synthesis of related compounds, such as "10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one," showcases the potential applications of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate in facilitating novel synthetic routes for the production of compounds with diverse biological activities. These synthesis pathways open avenues for creating derivatives with potential antibacterial activities (Havaldar et al., 2004).

Biological Activities and Applications

The investigation of imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized from related methoxyphenol compounds highlights their moderate antibacterial and antifungal activities. This research demonstrates the potential biomedical applications of this compound derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Antimicrobial Activity of Derivatives

Further studies on the antimicrobial activity of derivatives, like those synthesized from 4-hydroxy-chromen-2-one, provide evidence of the compound's utility in creating novel organic compounds with high levels of antibacterial effectiveness. This underscores the compound's relevance in pharmaceutical research and development for new antibacterial drugs (Behrami & Dobroshi, 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves the reaction of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate with a dehydrating agent to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate", "Dehydrating agent" ], "Reaction": [ "Add the dehydrating agent to a solution of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate in a suitable solvent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] }

CAS RN

637749-28-1

Molecular Formula

C23H15NO8

Molecular Weight

433.372

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate

InChI

InChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3

InChI Key

AHPWRQBWKRXCQI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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